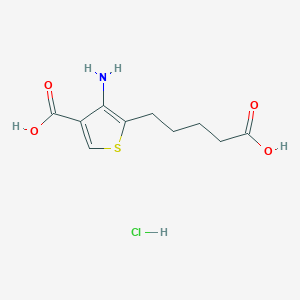![molecular formula C23H18 B14616779 9-[2-(Prop-1-EN-2-YL)phenyl]anthracene CAS No. 60997-99-1](/img/structure/B14616779.png)
9-[2-(Prop-1-EN-2-YL)phenyl]anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[2-(Prop-1-EN-2-YL)phenyl]anthracene is an anthracene-based derivative. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . This compound, in particular, is characterized by its unique structure, which includes a phenyl group substituted at the 9-position of the anthracene core.
Métodos De Preparación
The synthesis of 9-[2-(Prop-1-EN-2-YL)phenyl]anthracene can be achieved through various synthetic routes. One common method involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are typically carried out under specific conditions to ensure high yields and purity . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents. Industrial production methods may involve scaling up these reactions while maintaining the reaction conditions to ensure consistency and efficiency .
Análisis De Reacciones Químicas
9-[2-(Prop-1-EN-2-YL)phenyl]anthracene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of anthraquinone derivatives, while substitution reactions may result in halogenated anthracene derivatives .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used as a fluorescent probe for imaging and detection purposes . In medicine, anthracene derivatives have been explored for their potential use in photodynamic therapy. In industry, 9-[2-(Prop-1-EN-2-YL)phenyl]anthracene is used in the development of OLEDs and other optoelectronic devices .
Mecanismo De Acción
The mechanism of action of 9-[2-(Prop-1-EN-2-YL)phenyl]anthracene involves its interaction with molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in applications like OLEDs and fluorescent probes . The molecular targets and pathways involved depend on the specific application. For example, in photodynamic therapy, the compound may generate reactive oxygen species that target cancer cells .
Comparación Con Compuestos Similares
9-[2-(Prop-1-EN-2-YL)phenyl]anthracene can be compared with other anthracene-based derivatives such as 9-(4-phenyl)anthracene, 9-(4-phenylethynyl)anthracene, and 9,10-bis(phenylethynyl)anthracene . These compounds share similar photophysical properties but differ in their specific substituents and resulting applications. The uniqueness of this compound lies in its specific substitution pattern, which influences its optical properties and makes it suitable for certain applications .
Propiedades
Número CAS |
60997-99-1 |
|---|---|
Fórmula molecular |
C23H18 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
9-(2-prop-1-en-2-ylphenyl)anthracene |
InChI |
InChI=1S/C23H18/c1-16(2)19-11-7-8-14-22(19)23-20-12-5-3-9-17(20)15-18-10-4-6-13-21(18)23/h3-15H,1H2,2H3 |
Clave InChI |
DFOXPCYWHBCFCT-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1=CC=CC=C1C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


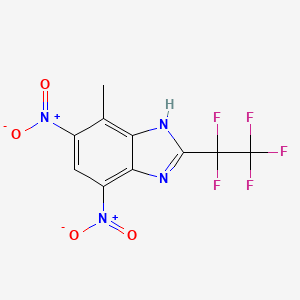

![2-{[(2,2-Dichloro-1-methylcyclopropyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14616715.png)
![1-[(10-Bromodecyl)oxy]-4-chloro-5-methyl-2-(propan-2-yl)benzene](/img/structure/B14616720.png)
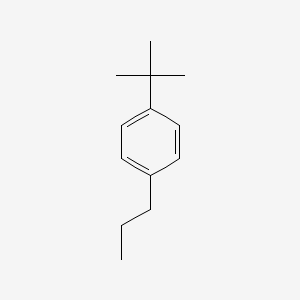
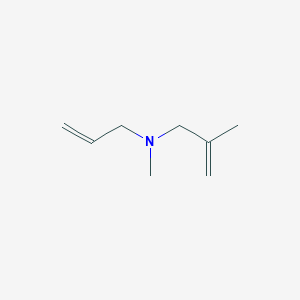
![N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-3-carboxamide](/img/structure/B14616729.png)

![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxy-4-(hydroxyamino)pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B14616738.png)
![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2(1H)-one](/img/structure/B14616746.png)
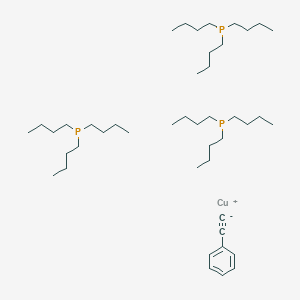
![4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14616761.png)
